2,4,6-Trinitrobenzyl alcohol
Overview
Description
2,4,6-Trinitrobenzyl alcohol is an organic compound with the molecular formula C7H5N3O7. It is a derivative of benzyl alcohol where three nitro groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its explosive properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar nitro group-containing compounds are known to interact with various biological targets, including proteins and dna .
Mode of Action
It’s known that nitro group-containing compounds can undergo both oxidation and reduction reactions . These reactions can lead to the formation of various intermediates, which may interact with biological targets and induce changes .
Biochemical Pathways
For instance, they can induce the production of reactive oxygen species, leading to oxidative stress
Pharmacokinetics
It’s known that the compound is virtually insoluble in water , which could impact its bioavailability
Result of Action
Similar nitro group-containing compounds are known to have various effects, such as inducing oxidative stress and affecting cell proliferation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Trinitrobenzyl alcohol. For instance, exposure to sunlight can lead to the photolysis of the compound, resulting in various oxidation and reduction reactions . Additionally, the compound’s action can be influenced by the pH and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrobenzyl alcohol can be synthesized through the nitration of benzyl alcohol. The nitration process involves the introduction of nitro groups into the benzene ring of benzyl alcohol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trinitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4,6-Trinitrobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of 2,4,6-Trinitrobenzylamine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 2,4,6-Trinitrobenzaldehyde.
Reduction: 2,4,6-Trinitrobenzylamine.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trinitrobenzyl alcohol has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other nitroaromatic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the manufacture of explosives and as an intermediate in the production of dyes and pigments.
Comparison with Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro group substitutions but with a methyl group instead of a hydroxyl group.
2,4,6-Trinitrobenzoic acid: Another nitroaromatic compound with a carboxyl group instead of a hydroxyl group.
Comparison:
2,4,6-Trinitrobenzyl alcohol vs. 2,4,6-Trinitrotoluene: Both compounds have similar explosive properties, but this compound has a hydroxyl group, making it more reactive in certain chemical reactions.
This compound vs. 2,4,6-Trinitrobenzoic acid: The presence of a hydroxyl group in this compound makes it more soluble in organic solvents compared to 2,4,6-Trinitrobenzoic acid, which has a carboxyl group.
Properties
IUPAC Name |
(2,4,6-trinitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O7/c11-3-5-6(9(14)15)1-4(8(12)13)2-7(5)10(16)17/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNVWRBEJGYFNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CO)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179316 | |
Record name | 2,4,6-Trinitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24577-68-2 | |
Record name | 2,4,6-Trinitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24577-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trinitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024577682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trinitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trinitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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